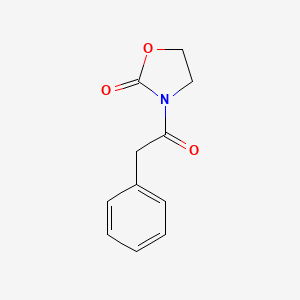
3-(2-Phenylacetyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylacetyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a phenylacetyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one typically involves the reaction of phenylacetyl chloride with an appropriate oxazolidinone precursor. One common method involves the use of Meldrum’s acid as an intermediate. The reaction proceeds as follows:
Preparation of Phenylacetyl Meldrum’s Acid: Phenylacetyl chloride is reacted with Meldrum’s acid in the presence of a base such as pyridine in an anhydrous solvent like dichloromethane. The reaction mixture is cooled and stirred to yield the phenylacetyl Meldrum’s acid intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylacetyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone products.
Substitution: The phenylacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxazolidinone compounds.
Scientific Research Applications
3-(2-Phenylacetyl)-1,3-oxazolidin-2-one has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibacterial drug development .
Comparison with Similar Compounds
Similar Compounds
Phenylacetyl-CoA: A key intermediate in the degradation of aromatic compounds.
Phenylacetaldehyde: An aldehyde derivative with similar structural features.
Phenylacetic Acid: A simple aromatic acid related to the phenylacetyl group
Uniqueness
3-(2-Phenylacetyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure combined with the phenylacetyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(2-phenylacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO3/c13-10(12-6-7-15-11(12)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
SXQXGKCBXDTYCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















